molecular formula C10H10N2O B1392674 3-Ethyl-1H-indazole-6-carbaldehyde CAS No. 1242983-18-1

3-Ethyl-1H-indazole-6-carbaldehyde

Cat. No. B1392674
M. Wt: 174.2 g/mol
InChI Key: ADZGDXVHKVKJAL-UHFFFAOYSA-N
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Description

Indazoles are a type of heterocyclic compound. They are important types of molecules and natural products and play a main role in cell biology . The application of indazole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indazoles has been a subject of interest for many researchers. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For example, Cu (OAc)2-catalyzed reactions have been used to form N–N bonds in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Ethyl-1H-indazole-6-carbaldehyde and its derivatives are primarily utilized in various synthesis and chemical reaction procedures. A notable synthesis process involves the formation of 1H-indazole-3-carbaldehyde through the ring opening of indole in acid condition, followed by diazotization and cyclization, showcasing its potential for industrial production due to its low cost, simplicity, and efficiency (Gong Ping, 2012). Similarly, its structural and spectroscopic analysis has provided insights into the nature of intermolecular interactions in its crystalline form, thereby contributing to the understanding of molecular assembly and interaction dynamics (B. Morzyk-Ociepa et al., 2021).

Biological Applications and Potential Therapeutics

The compound and its derivatives have been studied for their biological activities and potential as therapeutic agents. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a derivative, was synthesized as a novel thrombin-receptor antagonist, and its derivatives were screened for their differentiation, proliferation, and antiproliferatory activities across various cancer cell lines, showing promising results (郭瓊文, 2006).

Fluorescent Dyes and Sensing Applications

The compound has been involved in the creation of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores, which exhibit bright fluorescence in solutions and potential applications in sensing acidic fluorophore environments (Anna Wrona-Piotrowicz et al., 2022).

Antimicrobial Agents

Derivatives of 3-Ethyl-1H-indazole-6-carbaldehyde have been synthesized and evaluated for their antimicrobial properties, displaying a broad spectrum of activity against bacteria and fungi, and potential as good inhibitors of specific enzymes involved in bacterial processes (Manjunatha Bhat et al., 2016).

Future Directions

Indazole derivatives have a wide range of pharmacological activities, which makes them a promising area for future research. The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .

properties

IUPAC Name

3-ethyl-2H-indazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-9-8-4-3-7(6-13)5-10(8)12-11-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZGDXVHKVKJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC(=CC2=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1H-indazole-6-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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